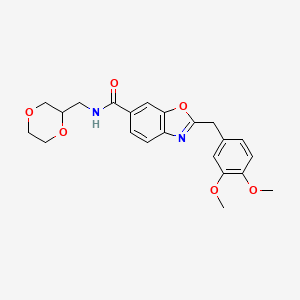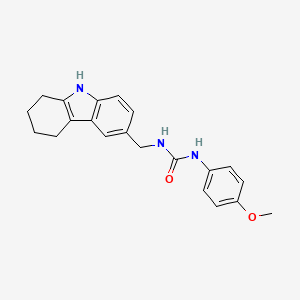![molecular formula C16H16ClN3O4S B5069355 4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5069355.png)
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It was initially developed as a potential treatment for Parkinson's disease, but its therapeutic potential has also been explored in other neurodegenerative conditions.
Mecanismo De Acción
The exact mechanism of action of 4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B is not fully understood, but it is thought to work by modulating the activity of various cellular pathways that are involved in neuronal survival and death. It has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause cellular damage and death.
Biochemical and Physiological Effects:
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B has been shown to have a range of biochemical and physiological effects in animal models of neurodegenerative diseases. It can prevent neuronal cell death, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B has several advantages for use in lab experiments. It has been extensively studied and its effects are well characterized. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B. One area of interest is the potential use of the drug in combination with other therapies for neurodegenerative diseases. Another area of interest is the development of more water-soluble analogs of the drug that can be administered more easily in vivo. Additionally, there is ongoing research into the exact mechanisms of action of the drug, which could lead to the development of more targeted therapies for neurodegenerative diseases.
Métodos De Síntesis
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B can be synthesized using a multi-step process that involves the reaction of various reagents and starting materials. The synthesis method has been described in detail in scientific literature and involves the use of techniques such as column chromatography and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 3466B has been extensively studied for its potential therapeutic effects in neurodegenerative conditions such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective properties and can prevent neuronal cell death in animal models of these diseases.
Propiedades
IUPAC Name |
4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-25(23,24)20(14-8-4-12(17)5-9-14)10-15(21)19-13-6-2-11(3-7-13)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQKJCDEXACFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5069282.png)
![2-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5069285.png)
![3-chloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5069302.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-phenylglycinamide](/img/structure/B5069304.png)
![4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5069312.png)

![2-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5069332.png)



![3-allyl-5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069356.png)
![(4,6-diethyl-2,5-dioxotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)bis(methylene) diacetate](/img/structure/B5069358.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5069367.png)
![6-(2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5069372.png)